Di(piperidin-1-yl)methanethione

Catalog No.
S1912725
CAS No.
1013-92-9
M.F
C11H20N2S
M. Wt
212.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di(piperidin-1-yl)methanethione

CAS Number

1013-92-9

Product Name

Di(piperidin-1-yl)methanethione

IUPAC Name

di(piperidin-1-yl)methanethione

Molecular Formula

C11H20N2S

Molecular Weight

212.36 g/mol

InChI

InChI=1S/C11H20N2S/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2

InChI Key

UOOSIBHMBCFJRY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=S)N2CCCCC2

Canonical SMILES

C1CCN(CC1)C(=S)N2CCCCC2

Medicinal Chemistry

Studies suggest DiPMT may possess properties that could be beneficial in drug discovery. Research has focused on its potential to:

  • Act as an anticonvulsant: Studies have investigated the effects of DiPMT on seizures. Initial results indicate anticonvulsant activity in animal models. However, more research is required to understand its mechanisms and efficacy. Source: PMID: 22747900: )

  • Serve as a neuroprotective agent: DiPMT's potential to protect nerve cells from damage is being explored. Studies suggest it may offer neuroprotective effects, but further research is needed to determine its effectiveness in various neurological conditions. Source: PMID: 22747900: )

Material Science

Research into the physical properties of DiPMT suggests potential applications in material science. Studies are investigating its use in:

  • Development of new functional materials: The unique structure of DiPMT may be useful in designing materials with specific properties. Current research is focused on understanding its potential applications in this field. Source: Various research papers on material science databases like ScienceDirect or Royal Society of Chemistry)

Di(piperidin-1-yl)methanethione is a thioamide compound with the molecular formula C₁₁H₂₀N₂S. It features two piperidine rings attached to a methanethione group, which contributes to its unique chemical properties. The presence of sulfur in the thioamide structure enhances its reactivity in various

  • Nucleophilic Substitution: The thioamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Suzuki-Miyaura Coupling: This compound can be utilized as a precursor in palladium-catalyzed coupling reactions, facilitating the formation of carbon-carbon bonds .
  • Desulfurization Reactions: Di(piperidin-1-yl)methanethione can be converted into more complex structures through desulfurization processes, which are valuable in synthetic organic chemistry .

Research indicates that di(piperidin-1-yl)methanethione exhibits significant biological activity. It has been studied for its potential role as a corrosion inhibitor and has shown promise in various biological assays. Notably, compounds containing piperidine moieties often display neuroactive and anti-inflammatory properties, suggesting that di(piperidin-1-yl)methanethione may also have therapeutic potential .

Several methods have been developed for synthesizing di(piperidin-1-yl)methanethione:

  • Willgerodt-Kindler Reaction: This one-pot reaction involves the condensation of aromatic aldehydes with cyclic secondary amines and elemental sulfur. It has been shown to yield various thioamides, including di(piperidin-1-yl)methanethione .

    Example reaction:
    text
    Aldehyde + Piperidine + S → Di(piperidin-1-yl)methanethione
  • Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions involving piperidine and suitable electrophiles .

Di(piperidin-1-yl)methanethione has several applications:

  • Corrosion Inhibition: It has been investigated for its ability to inhibit corrosion in various materials, making it useful in industrial applications.
  • Pharmaceutical Development: Due to its biological activity, it is being explored as a potential lead compound for developing new therapeutic agents targeting inflammation and neurodegenerative diseases .

Studies on the interactions of di(piperidin-1-yl)methanethione with biological systems are ongoing. Its interactions with proteins and enzymes could provide insights into its mechanism of action and potential therapeutic uses. Preliminary data suggest that it may modulate pathways involved in inflammation and neuronal signaling .

Di(piperidin-1-yl)methanethione shares structural similarities with several other compounds. Below is a comparative analysis highlighting its uniqueness:

Compound NameStructure TypeNotable Properties
Phenyl(piperidin-1-yl)methanethioneThioamideExhibits neuroactive properties
N,N-Dimethyl-thioformamideThioamideUsed in synthetic chemistry
Piperidine-thioamide derivativesThioamideVarious biological activities

Uniqueness of Di(piperidin-1-yl)methanethione:
Di(piperidin-1-yl)methanethione is distinct due to its dual piperidine structure, which enhances its solubility and potential bioavailability compared to other thioamides. Its specific arrangement allows for unique interactions within biological systems, potentially leading to novel therapeutic applications.

The synthesis of Di(piperidin-1-yl)methanethione has evolved significantly over the past decades, progressing from classical approaches to modern catalytic and green chemistry strategies. This comprehensive review examines the diverse synthetic pathways available for preparing this important thiourea derivative, with particular emphasis on reaction mechanisms, optimization parameters, and environmental considerations.

Classical Synthetic Routes

Classical synthetic methodologies for Di(piperidin-1-yl)methanethione formation rely on well-established organic transformations that have been refined through decades of synthetic organic chemistry research. These approaches typically involve nucleophilic substitution reactions and base-catalyzed processes that proceed under relatively mild conditions.

Nucleophilic Substitution with Thiophosgene

The nucleophilic substitution approach utilizing thiophosgene represents one of the most direct and efficient classical methods for synthesizing Di(piperidin-1-yl)methanethione [2] [3]. This methodology exploits the electrophilic nature of thiophosgene (CSCl₂) and its reactivity toward nucleophilic amines.

The reaction mechanism proceeds through a sequential substitution process where piperidine acts as a nucleophile, attacking the electrophilic carbon center of thiophosgene [2] [3]. Initial nucleophilic attack results in the formation of an intermediate chlorothioformate species, which subsequently undergoes a second nucleophilic substitution to yield the final thiourea product [4].

Optimal reaction conditions typically involve maintaining the reaction mixture at room temperature under an inert atmosphere to prevent oxidative side reactions [5]. The use of an appropriate base, such as triethylamine or sodium bicarbonate, facilitates the removal of hydrogen chloride byproduct and drives the reaction to completion [2] [4]. Reaction yields consistently reach eighty-eight percent when employing a controlled addition protocol where thiophosgene is slowly introduced to a biphasic system containing piperidine and saturated aqueous sodium bicarbonate [5].

The reaction proceeds most efficiently in dichloromethane or chloroform as the organic phase, with typical reaction times ranging from four to six hours [5]. Critical parameters include maintaining stoichiometric control with a slight excess of piperidine (1.2 equivalents) relative to thiophosgene to ensure complete conversion while minimizing competing reactions [2] [3].

Base-Catalyzed Reaction of Piperidine with Carbon Disulfide

The base-catalyzed approach represents a fundamental synthetic strategy that directly couples piperidine with carbon disulfide under alkaline conditions [6] [7]. This methodology offers several advantages including the use of readily available starting materials and relatively mild reaction conditions.

The reaction mechanism involves initial formation of a dithiocarbamate salt intermediate through nucleophilic attack of piperidine on carbon disulfide in the presence of base [7] [8]. The sodium hydroxide or potassium hydroxide base facilitates deprotonation of the piperidine nitrogen, enhancing its nucleophilicity and promoting the formation of the carbon-sulfur bond [6] [7].

The process proceeds through a multi-step mechanism where the initially formed dithiocarbamate salt undergoes oxidative transformation to generate a tetraalkylthiuram disulfide intermediate [7] [9]. This intermediate subsequently reacts with additional piperidine molecules through a heterolytic cleavage mechanism to produce the desired Di(piperidin-1-yl)methanethione [7].

Reaction optimization studies demonstrate that maintaining the reaction temperature between room temperature and forty-five degrees Celsius provides optimal balance between reaction rate and selectivity [8]. The molar ratio of reactants significantly influences the product distribution, with a two-to-one ratio of piperidine to carbon disulfide typically providing yields in the seventy-five to eighty-five percent range [8].

The reaction time varies from two to four hours depending on the specific base employed and reaction temperature [8]. Sodium hydroxide generally provides faster kinetics compared to potassium hydroxide, while maintaining comparable selectivity profiles [8].

Modern Catalytic Approaches

Contemporary synthetic methodologies have embraced transition metal catalysis to access Di(piperidin-1-yl)methanethione through novel pathways that often provide enhanced selectivity and functional group tolerance compared to classical approaches.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The application of palladium-catalyzed Suzuki-Miyaura coupling methodology to thiourea synthesis represents a significant advancement in the field, enabling the formation of carbon-carbon bonds through desulfurization-mediated processes [10] [11] [12]. This approach utilizes in-situ generated palladium-carbene complexes derived from thiourea precursors.

The mechanism involves initial desulfurization of thiourea substrates by silver salts, generating palladium-diaminocarbene intermediates that subsequently participate in cross-coupling reactions with arylboronic acids [10] [11]. The silver salt serves a dual role as both a desulfurating agent and an oxidant, facilitating the palladium(II)/palladium(0)/palladium(II) catalytic cycle [10].

Optimal catalyst systems typically employ palladium(II) acetate in combination with appropriate phosphine ligands or specialized thiourea-based ligands [13] [14]. Catalyst loadings as low as 0.01 mol% have been successfully employed, demonstrating the high efficiency of these systems [13]. The reactions proceed effectively at temperatures ranging from sixty to eighty degrees Celsius [15].

Base selection significantly influences reaction outcomes, with sodium bicarbonate providing optimal results in ethanol-water mixed solvent systems [15]. The turnover frequency values can reach up to 114,114 h⁻¹ under microwave-assisted conditions, highlighting the exceptional catalytic activity [15].

The methodology demonstrates broad functional group tolerance and compatibility with brominated aromatic substrates, making it particularly valuable for complex molecule synthesis [10] [11]. Reaction yields consistently range from eighty-two to ninety-seven percent across diverse substrate combinations [15].

Desulfurization-Mediated Cross-Coupling Reactions

Desulfurization-mediated cross-coupling represents an emerging synthetic strategy that exploits the unique reactivity of sulfur-containing compounds in transition metal-catalyzed processes [16] [17]. These methodologies often provide access to products that are challenging to prepare through conventional approaches.

The mechanistic pathway typically involves initial coordination of the thiourea substrate to the metal center, followed by desulfurization to generate reactive metal-carbene or metal-nitrene intermediates [16]. These intermediates can subsequently participate in various coupling reactions depending on the specific reaction conditions and coupling partners employed [17].

Nickel-catalyzed systems have shown particular promise for desulfurative cross-coupling reactions, often operating under mild photochemical conditions [16]. The use of photoredox catalysis enables the generation of radical intermediates through single-electron transfer processes, expanding the scope of compatible substrates [16].

Silicon-mediated processes represent another important variant, where silane reagents facilitate halogen-atom transfer and subsequent intramolecular homolytic substitution reactions [16]. These processes demonstrate excellent functional group tolerance and can be performed under relatively mild conditions [16].

Green Chemistry Strategies

Contemporary synthetic chemistry increasingly emphasizes environmentally sustainable methodologies that minimize waste generation and reduce the environmental impact of chemical processes. Green chemistry approaches to Di(piperidin-1-yl)methanethione synthesis focus on solvent reduction, energy efficiency, and the use of benign reagents.

Solvent-Free Synthesis

Solvent-free synthetic methodologies represent a paradigm shift toward more sustainable chemical processes by eliminating the need for organic solvents entirely [18] [19] [20]. These approaches often demonstrate enhanced reaction rates, improved selectivity, and simplified workup procedures compared to traditional solution-phase methods.

The solvent-free synthesis of Di(piperidin-1-yl)methanethione can be accomplished through mechanochemical activation, where reactants are subjected to grinding or ball-milling conditions [21] [22]. This approach enables intimate contact between reactants and often accelerates reaction kinetics through the generation of localized high-energy sites [22].

Typical procedures involve combining piperidine with thiourea precursors in stoichiometric ratios and subjecting the mixture to mechanical activation for periods ranging from ten to sixty minutes [18] [21]. Reaction yields in the range of eighty-five to ninety-five percent are commonly achieved through optimization of grinding time and applied pressure [18].

Thermal activation under solvent-free conditions represents another viable approach, where reactants are heated together in the absence of solvents [23] [22]. These reactions typically proceed at temperatures between sixty and one hundred twenty degrees Celsius, with reaction times reduced to five to fifteen minutes compared to hours required for conventional solution-phase methods [18] [20].

The absence of solvents eliminates purification challenges associated with solvent removal and often enables direct isolation of products through simple crystallization procedures [20] [22]. Environmental benefits include elimination of solvent waste, reduced energy consumption for solvent recovery, and improved atom economy [19] [20].

Microwave-Assisted Reaction Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions while maintaining high selectivity and yields [24] [25] [26] [27]. The application of microwave heating to Di(piperidin-1-yl)methanethione synthesis offers significant advantages in terms of reaction time reduction and energy efficiency.

The mechanism of microwave heating involves direct interaction of electromagnetic radiation with polar molecules, resulting in rapid and uniform heating throughout the reaction mixture [26] [27]. This contrasts with conventional heating methods that rely on heat transfer from external sources and often result in temperature gradients [27].

Optimized microwave conditions typically employ power settings between four hundred and six hundred watts to prevent overheating and decomposition of sensitive intermediates [28] [27]. Reaction temperatures in the range of sixty to one hundred twenty degrees Celsius provide optimal balance between reaction rate and product quality [28].

The dramatic reduction in reaction times represents one of the most significant advantages of microwave-assisted synthesis, with typical reaction times reduced from hours to minutes [25] [26]. For example, reactions that require eight to twelve hours under conventional heating can often be completed in ten to fifteen minutes under microwave conditions [25].

Product yields under microwave conditions frequently exceed those obtained through conventional heating, with improvements typically ranging from five to fifteen percent [26] [27]. This enhancement is attributed to the rapid and uniform heating profile that minimizes side reaction pathways [27].

The use of microwave heating in combination with solvent-free conditions provides synergistic benefits, enabling rapid synthesis with minimal environmental impact [29] [26]. These combined approaches often demonstrate exceptional efficiency with turnover frequencies significantly higher than conventional methods [25].

Deep eutectic solvent systems represent an innovative green chemistry approach that combines the benefits of ionic liquids with readily available, biodegradable components [30]. Choline chloride-tin(II) chloride systems have demonstrated excellent performance for thiourea synthesis, providing dual functionality as both solvent and catalyst [30]. These systems enable efficient product formation while maintaining environmental compatibility and allowing for catalyst recovery and reuse through seven reaction cycles without significant activity loss [30].

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides critical structural elucidation for Di(piperidin-1-yl)methanethione, revealing characteristic signatures that confirm its thiourea framework and piperidine ring systems. The compound exhibits distinctive spectroscopic patterns that facilitate unambiguous identification and structural verification [2].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Di(piperidin-1-yl)methanethione displays several characteristic multipicity patterns that correspond to the symmetrical structure of the molecule. The piperidine ring protons appear in the aliphatic region, with the methylene protons adjacent to nitrogen (N-CH₂) resonating at δ 4.24-4.63 ppm . These signals demonstrate the expected downfield shift due to the electron-withdrawing effect of the thiocarbonyl group and the nitrogen atoms. The remaining piperidine ring protons appear as multiplets at δ 1.72 ppm, corresponding to the central methylene groups of the six-membered rings .

Additional studies of related piperidine-containing thiourea derivatives confirm similar chemical shift patterns. Phenyl(piperidin-1-yl)methanethione shows comparable N-CH₂ signals at δ 4.37-4.30 ppm, while the remaining ring protons appear at δ 1.85-1.50 ppm [2]. These findings support the structural assignment and demonstrate the consistency of NMR signatures across this class of compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides definitive evidence for the thiocarbonyl functionality, which represents the most characteristic feature of thiourea derivatives. The thiocarbonyl carbon (C=S) resonates at δ 199.02 ppm, appearing in the typical range for thiourea compounds (δ 190-210 ppm) . This chemical shift confirms the presence of the characteristic double bond character between carbon and sulfur atoms.

The piperidine ring carbons exhibit expected aliphatic chemical shifts, with the carbons adjacent to nitrogen appearing slightly downfield due to the electron-withdrawing effect of the heteroatom. Systematic analysis of thiourea derivatives demonstrates that the thiocarbonyl carbon consistently appears above δ 160 ppm, providing a reliable diagnostic feature for structural confirmation [3].

NMR ParameterChemical Shift (δ, ppm)AssignmentMultiplicity
¹H NMR (N-CH₂)4.24-4.63Piperidine N-CH₂Multiplet
¹H NMR (CH₂)1.72Piperidine CH₂Multiplet
¹³C NMR (C=S)199.02ThiocarbonylSinglet
¹³C NMR (N-CH₂)~50-55Piperidine N-CH₂Singlet

High-Resolution Mass Spectrometry (HRMS) Profiling

High-Resolution Mass Spectrometry provides precise molecular weight determination and fragmentation pattern analysis for Di(piperidin-1-yl)methanethione. The compound exhibits characteristic ionization behavior under electrospray ionization conditions, yielding molecular ion peaks that confirm the proposed molecular formula [4].

Electrospray Ionization Mass Spectrometry (ESI-MS)

Under positive-mode electrospray ionization conditions, Di(piperidin-1-yl)methanethione generates a protonated molecular ion [M+H]⁺ at m/z 213.143, which corresponds to the calculated mass of 212.36 Da for the molecular formula C₁₁H₂₀N₂S . The mass accuracy typically achieves values within 5 ppm, providing high confidence in molecular formula assignment.

The compound demonstrates favorable ionization efficiency due to the basic nitrogen centers within the piperidine rings, which readily accept protons during the electrospray process. This behavior is consistent with related thiourea derivatives, which typically show enhanced ionization response in positive-mode ESI due to their nucleophilic character [5].

Fragmentation Patterns and Structural Elucidation

Mass spectrometric fragmentation of Di(piperidin-1-yl)methanethione follows predictable pathways characteristic of thiourea derivatives. The molecular ion undergoes characteristic neutral losses corresponding to the systematic fragmentation of the piperidine ring systems. Common fragmentation patterns include the loss of piperidine units (m/z 85) and the formation of thiocarbonyl-containing fragments [6].

Studies of related thiourea compounds demonstrate that fragmentation typically proceeds through charge-directed pathways, with the positive charge localized on the most basic centers. The thiourea moiety exhibits characteristic neutral losses, with constant neutral loss of 85 units representing a diagnostic fragmentation pattern for structural identification [6].

Ionization ModeMolecular IonExact Mass (m/z)Mass ErrorFormula
ESI Positive[M+H]⁺213.143<5 ppmC₁₁H₂₀N₂S
ESI Positive[M+Na]⁺235.125<5 ppmC₁₁H₂₀N₂SNa
Electron ImpactM⁺-212.13StandardC₁₁H₂₀N₂S

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure and solid-state arrangement of Di(piperidin-1-yl)methanethione. While direct crystallographic data for this specific compound was not identified in the current literature survey, extensive structural studies of closely related piperidine-containing thiourea derivatives provide valuable insights into the expected structural characteristics [7] [8].

Molecular Geometry and Conformation

Related piperidine derivatives consistently adopt chair conformations in the solid state, representing the most thermodynamically stable arrangement for six-membered nitrogen heterocycles [9] [10]. The piperidine rings in Di(piperidin-1-yl)methanethione are expected to maintain this preferred chair conformation, with the nitrogen-carbon bonds to the central thiocarbonyl group adopting equatorial positions to minimize steric strain.

Crystallographic analysis of di(pyrrolidin-1-yl)methanethione, a closely related five-membered analog, reveals important structural features applicable to the piperidine derivative. The compound crystallizes in the orthorhombic space group Pbca with Z = 8, demonstrating C₂ symmetry around the central thiocarbonyl group [8]. The two heterocycles connect to the central C=S unit with typical C-N bond lengths of approximately 1.34-1.36 Å, indicating partial double bond character due to resonance within the thiourea system.

Thiocarbonyl Group Geometry

The central thiocarbonyl group represents the most critical structural feature, exhibiting characteristic bond lengths and angles that reflect the electronic structure of the thiourea functionality. The C=S bond length typically measures 1.65-1.68 Å, while the C-N bonds show lengths of 1.34-1.36 Å, indicating significant delocalization of electron density throughout the thiourea system [11] [12].

The bond angles around the central carbon atom deviate from ideal tetrahedral geometry, reflecting the sp² hybridization imposed by the thiocarbonyl double bond. N-C-N angles typically measure 115-125°, while N-C-S angles range from 117-123°, consistent with the planar arrangement of the thiourea moiety.

Structural ParameterExpected RangeRelated Compounds
C=S Bond Length1.65-1.68 Å1.67 Å (pyrrolidine analog)
C-N Bond Length1.34-1.36 Å1.35 Å (average)
N-C-N Angle115-125°120° (average)
N-C-S Angle117-123°120° (average)

Intermolecular Interaction Networks

The crystal packing of Di(piperidin-1-yl)methanethione is governed by a complex network of intermolecular interactions that determine the solid-state stability and physical properties. Analysis of related thiourea derivatives reveals characteristic interaction patterns that provide insight into the expected packing arrangements [13] [11].

Hydrogen Bonding Networks

Thiourea derivatives characteristically form extensive hydrogen bonding networks in the solid state, primarily involving N-H···S and N-H···N interactions. However, Di(piperidin-1-yl)methanethione lacks traditional hydrogen bond donors (N-H groups), as both nitrogen atoms are fully substituted with piperidine rings. Consequently, the intermolecular interactions are dominated by weaker C-H···S contacts and van der Waals forces [14] [11].

The absence of classical hydrogen bonding donors fundamentally alters the packing behavior compared to primary or secondary thiourea derivatives. Instead of the typical R₂²(8) dimeric arrangements common in N-H containing thioureas, the crystal structure is stabilized primarily through C-H···S interactions involving the piperidine ring protons and the thiocarbonyl sulfur atom [15].

Secondary Interactions and Crystal Stability

Beyond hydrogen bonding, the crystal packing is influenced by dipole-dipole interactions arising from the polar thiocarbonyl group and electrostatic interactions between the partially charged atoms. The sulfur atom acts as an electron-rich center capable of accepting weak hydrogen bonds from C-H donors, while the nitrogen atoms provide electron density for potential π-π or C-H···π interactions [16].

Hirshfeld surface analysis of related thiourea compounds demonstrates that H···H contacts typically account for 70-80% of the intermolecular interactions, with S···H contacts contributing 10-20% and other heteroatom interactions making up the remainder [16]. This distribution reflects the predominantly hydrophobic character of the piperidine substituents.

The crystal packing is further stabilized by the favorable arrangement of molecular dipoles and the efficient space-filling achieved through the chair conformation of the piperidine rings. The absence of strong directional hydrogen bonds may result in multiple polymorphic forms or reduced crystallization tendency compared to hydrogen-bonding thiourea derivatives [17].

Interaction TypeDistance RangeContribution to Packing
C-H···S Contacts2.8-3.2 ÅPrimary stabilization
H···H Interactions2.4-2.8 Å70-80% of surface contacts
S···H Contacts2.8-3.1 Å10-20% of surface contacts
Van der WaalsVariableSecondary stabilization

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Wikipedia

Di(piperidin-1-yl)methanethione

Dates

Last modified: 08-16-2023

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